Potassium tricyanomethanide

Overview

Description

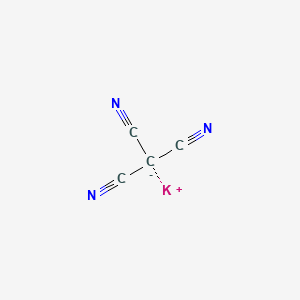

Potassium tricyanomethanide (K[C(CN)₃]) is a pseudohalide salt featuring the tricyanomethanide anion ([C(CN)₃]⁻). First synthesized in the 19th century, its structure and reactivity have been extensively studied due to its pseudohalogen-like behavior, resembling halides in forming stable salts and complexes . The anion’s electronic delocalization and strong electron-withdrawing nature contribute to its superacidic conjugate acid, cyanoform (HC(CN)₃, pKa ≈ −5), which is among the strongest organic acids known .

Synthesis: Common routes involve malononitrile as a precursor, reacting with potassium hydroxide or via acid-base reactions with strong acids like sulfuric acid . Its applications span ionic liquids (ILs), coordination polymers, catalysis, and energy storage, particularly in lithium-ion batteries due to its thermal stability (decomposition temperature >500 K) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically involves the addition of tricyanomethane to an aqueous solution of potassium hydroxide, followed by crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by treating tricyanomethane with potassium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Cycloaddition Reactions

Potassium tricyanomethanide engages in cycloaddition reactions with compounds like [SNS][AsF6] in liquid SO2, leading to the formation of cycloaddition products . For instance, the reaction of [SNS][AsF6] with K[C(CN)3] yields products such as (NC)2CCNSNS, [(NC)C(CNSNS)2][AsF6], and [C(CNSNS)3][AsF6]2·SO2 .

Reactions with Amines

This compound reacts with amines to produce alkyl ammonium tricyanomethanide . It serves as a precursor in the preparation of dicyano ketene aminals .

Use as a Ligand in Organometallic Chemistry

This compound is utilized in the preparation of tricyanomethanide-bridged binuclear organometallic complexes, including Cp(dppe)FeC(CN)3 and Cp(PPh3)2RuC(CN)3 .

Ring Enlargement Reactions

This compound can act as a nitrogen nucleophile in ring enlargement reactions of three-membered heterocycles, such as H-azirines, leading to the formation of 2-(dicyanomethylidene)oxazolidine derivatives or the creation of thiazolidine, imidazolidine, or imidazoline compounds .

Generation of Tricyanomethane and its Tautomer

This compound can be used to generate tricyanomethane and its ketenimine tautomer . Tricyanomethane can be formed from this compound, dilute sulfuric acid, and diethyl ether .

Reaction Mechanism Insights

Molecular orbital calculations suggest that cycloaddition processes involving this compound do not proceed through conventional frontier-orbital HOMO-LUMO interactions . The reactions are believed to be electrostatically induced, involving electron donation from lower-lying filled MOs into the [SNS]+ LUMO .

Purity and Handling

This compound can be purified through recrystallization processes to remove organic impurities and achieve high purity . It is essential to maintain specific pH conditions during its preparation to optimize yield and purity .

Scientific Research Applications

Chemical Synthesis

KTCM serves as a precursor in the synthesis of dicyano ketene aminals. It reacts with amines to form alkyl ammonium derivatives, which are valuable in organic synthesis . This property is particularly useful in the production of complex organic molecules used in pharmaceuticals and agrochemicals.

Solvation Dynamics Research

Recent studies have demonstrated that KTCM is an effective probe for investigating solvation dynamics due to its strong infrared absorption characteristics. Research utilizing femtosecond pump-probe spectroscopy has shown that KTCM can provide insights into vibrational energy transfer processes in aqueous solutions .

Key Findings:

- The degenerate transition modes of the tricyanomethanide ion allow for detailed analysis of hydration dynamics.

- Time-resolved vibrational spectroscopy has revealed ultrafast time scales associated with vibrational energy transfer, making KTCM an ideal candidate for studying solvation dynamics .

Environmental Applications

KTCM has been investigated for its potential in environmental remediation, particularly concerning cyanide degradation. The compound's biodegradation potential has been studied using specific bacterial strains capable of breaking down cyanide complexes, which can mitigate environmental contamination risks .

Case Study:

- A bacterial culture (KS-7D) was tested for its ability to degrade cyano-based ionic liquids, including KTCM, demonstrating effective biodegradation under controlled conditions. This application highlights KTCM's role in developing sustainable waste treatment processes .

Coordination Chemistry

Research has identified KTCM as a building block for coordination polymers, particularly with lanthanide ions. These polymers exhibit unique properties that can be exploited in materials science and catalysis .

Applications in Coordination Chemistry:

- Development of 1D and 2D lanthanide/tricyanomethanide coordination polymers opens avenues for advanced material applications.

- These materials may be utilized in electronic devices and sensors due to their distinct electronic properties.

Energy Storage Applications

KTCM has been explored as an electrolyte additive in lithium batteries and dye-sensitized solar cells. Its incorporation can enhance the performance of these energy storage systems by improving ionic conductivity and stability .

Data Table: Key Properties and Applications of KTCM

| Property/Application | Description |

|---|---|

| Chemical Synthesis | Precursor for dicyano ketene aminals; forms alkyl ammonium derivatives |

| Solvation Dynamics | Probe for vibrational energy transfer; insights into hydration dynamics |

| Environmental Remediation | Biodegradation potential using specific bacteria; cyanide complex breakdown |

| Coordination Chemistry | Building block for lanthanide coordination polymers |

| Energy Storage | Electrolyte additive in lithium batteries and solar cells |

Mechanism of Action

The mechanism of action of potassium tricyanomethanide involves its role as a nucleophile. In many reactions, it acts as a nitrogen-centered nucleophile, which is relatively unusual compared to other nucleophilic species . This unique behavior allows it to participate in a variety of chemical transformations, including ring enlargement and cycloaddition reactions .

Comparison with Similar Compounds

Structural and Coordination Properties

- Key Insight: The tricyanomethanide anion exhibits greater coordination versatility than dicyanamide, enabling diverse metal-organic frameworks (MOFs) and spin-frustrated magnetic systems . Lead(II) tricyanomethanide forms high-coordination networks similar to dicyanamide but with distinct interpenetrating rutile topologies .

Physicochemical Properties in Ionic Liquids (ILs)

- Advantages: Tricyanomethanide ILs exhibit lower viscosity, higher conductivity, and fluorine-free composition, making them preferable for CO₂ capture and electrochemical devices . For example, 1-ethyl-3-methylimidazolium tricyanomethanide ([C₂mim]TCM) shows minimal corrosion toward mild steel (<8 nm surface roughness) in industrial applications .

Electronic and Magnetic Behavior

- Electronic Communication: Tricyanomethanide-bridged binuclear complexes (e.g., [[Cp(dppe)Fe]₂C(CN)₃]⁺) demonstrate stronger electronic coupling (0.14–0.25 V redox separation) compared to dicyanamide analogues, enabling applications in molecular electronics .

- Magnetic Properties: Unlike dicyanamide, which forms ferromagnetic single networks, tricyanomethanide creates spin-frustrated systems with interpenetrating rutile structures, offering unique magnetocaloric effects .

Stability and Reactivity

- Acidity: Cyanoform (HC(CN)₃), derived from K[C(CN)₃], is a superacid (pKa ≈ −5), stronger than trinitromethane (pKa ≈ 0.3) and analogous haloforms .

- Thermal Resilience : K[C(CN)₃] decomposes above 500 K, outperforming many nitrile-based salts in high-temperature applications like lithium batteries .

Biological Activity

Potassium tricyanomethanide (KTCM) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure and properties make it a subject of study for its biological activities, including potential applications in pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ionic compound characterized by the presence of the tricyanomethanide anion . This structure imparts distinct physicochemical properties that contribute to its biological activity. The compound is soluble in polar solvents, which enhances its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | K[C(CN)₃] |

| Molar Mass | 157.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, KTCM was tested against five different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Salmonella enterica | 0.75 |

| Listeria monocytogenes | 0.5 |

Cytotoxicity Studies

While KTCM shows promising antimicrobial properties, its cytotoxicity has also been evaluated. A study involving human cell lines assessed the compound's effects on cell viability using MTT assays.

Table 3: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HCT116 (colon cancer) | 18 |

The results indicate that while KTCM possesses cytotoxic effects, it is selective towards cancer cell lines over normal cells, suggesting potential for targeted cancer therapies.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The tricyanomethanide anion may form complexes with metal ions within biological systems, influencing enzymatic activities and signaling pathways.

Proposed Mechanism

- Cell Membrane Interaction : KTCM interacts with phospholipid bilayers, altering membrane permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cytokine Modulation : KTCM reduces the expression of inflammatory mediators through transcriptional regulation.

Properties

IUPAC Name |

potassium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449949 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-69-2 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.